molecular formula C19H23F2N7O3 B10854700 PI3K-IN-31

PI3K-IN-31

Cat. No.: B10854700
M. Wt: 435.4 g/mol
InChI Key: DUFOKEKRNQSOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3K-IN-31 is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). Phosphoinositide 3-kinases are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. This compound specifically targets the PI3Kα isoform, which is frequently mutated in various cancers, making it a valuable compound in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K-IN-31 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

PI3K-IN-31 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Mechanism of Action

PI3K-IN-31 exerts its effects by inhibiting the activity of PI3Kα. It binds to the ATP-binding site of the enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth and increased apoptosis in cancer cells .

Properties

Molecular Formula

C19H23F2N7O3

Molecular Weight

435.4 g/mol

IUPAC Name

2-[[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C19H23F2N7O3/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26(5-9-29)6-10-30)23-18(25-19)27-7-11-31-12-8-27/h1-4,15,29-30H,5-12H2

InChI Key

DUFOKEKRNQSOSS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.